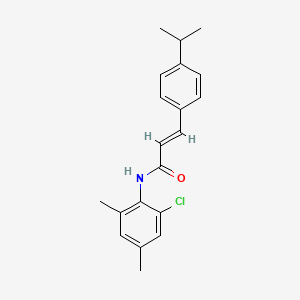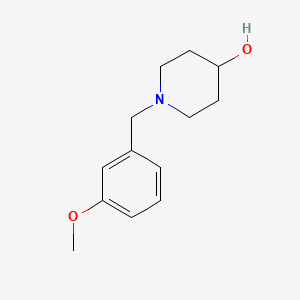
1-(3-methoxybenzyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(3-methoxybenzyl)-4-piperidinol" is a chemical compound of interest in various scientific studies. Its relevance spans multiple fields, including organic chemistry and pharmacology. However, specific research directly addressing this compound is limited. The closest research involves compounds with similar structural characteristics or functional groups.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves multi-step reactions. For example, the compound 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one was synthesized through a two-step reaction with a high yield, demonstrating the feasibility of synthesizing complex piperidine derivatives (Tyas Kuswardani et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in the piperidine family often exhibits interesting conformations. For instance, in some cases, the central heterocyclic ring adopts flattened boat or 'sofa' conformations, and the benzene rings can be twisted from the heterocyclic ring planes (V. Nesterov, 2004). Such structural details are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Piperidine derivatives often participate in varied chemical reactions, reflecting their reactivity. For example, certain piperidines have shown inhibitory activity against enzymes like phosphodiesterase 5, illustrating their potential in pharmacological applications (N. Watanabe et al., 2000).
Physical Properties Analysis
The physical properties of piperidine derivatives can be diverse, depending on their specific structure. The compounds can exhibit various crystal systems and packing arrangements, influenced by factors like hydrogen bonding and molecular conformation (A. Rivera et al., 2022).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as "this compound," are determined by their functional groups and molecular structure. These compounds often exhibit significant reactivity due to the presence of the piperidine ring and other functional groups, leading to applications in synthesis and medicinal chemistry (S. Bollinger et al., 2015).
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-4-2-3-11(9-13)10-14-7-5-12(15)6-8-14/h2-4,9,12,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZYMOPMSUDPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

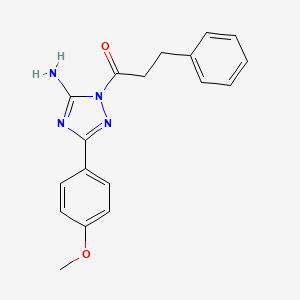
![2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5634923.png)
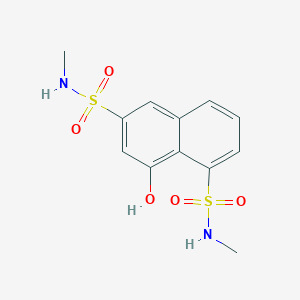

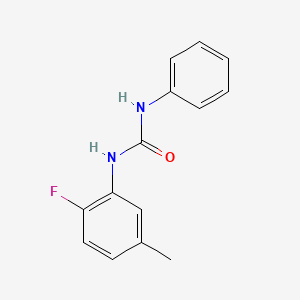
![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)
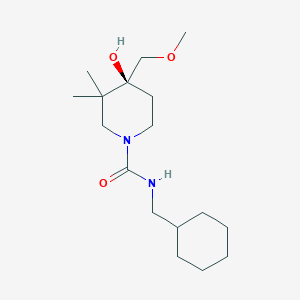

![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634982.png)
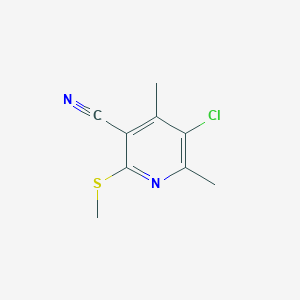
![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)
![[1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5635010.png)
![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)
